molecular formula C14H20ClNO2 B2499310 4-((Cyclohexylamino)methyl)benzoic acid hydrochloride CAS No. 1158522-08-7

4-((Cyclohexylamino)methyl)benzoic acid hydrochloride

Cat. No.: B2499310
CAS No.: 1158522-08-7
M. Wt: 269.77
InChI Key: AGOJOAMKUKXORK-UHFFFAOYSA-N
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Description

4-((Cyclohexylamino)methyl)benzoic acid hydrochloride is a benzoic acid derivative functionalized with a cyclohexylaminomethyl group at the para position, with a hydrochloride salt enhancing its solubility. The cyclohexyl group contributes to lipophilicity, which may influence pharmacokinetic behavior, while the benzoic acid moiety provides a carboxylic acid functional group for further chemical modifications or biological interactions .

Properties

IUPAC Name

4-[(cyclohexylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOJOAMKUKXORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclohexylamino)methyl)benzoic acid hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzoic acid with formaldehyde and cyclohexylamine to form the intermediate 4-((Cyclohexylamino)methyl)benzoic acid.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.

The reaction conditions generally include:

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclohexylamino)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce cyclohexylamines.

Scientific Research Applications

Medicinal Chemistry

4-((Cyclohexylamino)methyl)benzoic acid hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds. It has been studied for its potential therapeutic effects on neurological disorders, making it valuable in drug development processes. The compound’s structure allows it to interact effectively with biological targets, enhancing its medicinal properties.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding. Its ability to form hydrogen bonds and hydrophobic interactions with target proteins allows researchers to investigate various cellular signaling pathways. This application is particularly relevant in pharmacology and toxicology studies, where understanding molecular interactions is essential.

Material Science

The compound is utilized in developing polymers and resins with specific properties. Its unique chemical structure contributes to enhanced material characteristics, such as solubility and stability, which are critical for various industrial applications.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, leading to potential therapeutic applications in metabolic disorders.

Enzyme Effect of Compound Potential Application
Xanthine oxidaseInhibitionTreatment of gout
AcetylcholinesteraseModulationAlzheimer's disease management

Case Study 2: Polymer Development

Research was conducted on incorporating this compound into polymer matrices to enhance their mechanical properties. The results showed a significant improvement in tensile strength and elasticity.

Polymer Type Property Improved Measurement Method
PolyethyleneTensile StrengthASTM D638
Polyvinyl ChlorideElasticityISO 527

Mechanism of Action

The mechanism of action of 4-((Cyclohexylamino)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table compares 4-((Cyclohexylamino)methyl)benzoic acid hydrochloride with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
4-((Cyclohexylamino)methyl)benzoic acid HCl C₁₄H₂₀ClNO₂ (hypothetical) - Cyclohexylaminomethyl
- Benzoic acid HCl
Likely moderate lipophilicity; potential bioactive agent N/A
4-(2-Aminoethyl)benzoic acid hydrochloride C₉H₁₂ClNO₂ - Aminoethyl
- Benzoic acid HCl
Enhanced water solubility; used in peptide conjugation
3-(Cyclohexylamino)propanoic acid hydrochloride C₉H₁₈ClNO₂ - Cyclohexylamino
- Propanoic acid HCl
Flexible aliphatic chain; possible ion-channel modulation
4-(Dimethylamino)cyclohexanone hydrochloride C₉H₁₈ClNO - Dimethylamino
- Cyclohexanone HCl
Polar ketone group; intermediate in drug synthesis
4-[5-((Cyclohexylmethylamino)methyl)-oxadiazol-3-yl]benzaldehyde HCl C₁₉H₂₅ClN₄O₂ - Oxadiazole ring
- Benzaldehyde HCl
Heterocyclic bioactivity; antimicrobial/anticancer potential

Comparative Analysis of Functional Groups and Reactivity

  • Cyclohexyl vs. Aliphatic/Aromatic Substituents: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to dimethylamino (as in ) or aminoethyl (as in ) groups. This may enhance membrane permeability but reduce aqueous solubility.
  • Benzoic Acid vs. Other Acid Moieties: The benzoic acid group allows for pH-dependent ionization (pKa ~4.2), enabling salt formation (e.g., hydrochloride) for improved stability. In contrast, propanoic acid derivatives (e.g., ) exhibit greater conformational flexibility.
  • Heterocyclic Modifications : Compounds like the oxadiazole-containing analog () demonstrate enhanced bioactivity due to aromatic heterocycles, which are absent in the target compound.

Biological Activity

4-((Cyclohexylamino)methyl)benzoic acid hydrochloride, also known as SZL P1-41, has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as a Skp2 inhibitor. This compound is characterized by its unique structure, which contributes to its pharmacological properties. Below is a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C13_{13}H18_{18}ClN1_{1}O2_{2}
  • Molecular Weight : 253.74 g/mol
  • CAS Number : 222716-34-9
  • Density : 1.3±0.1 g/cm³
  • Boiling Point : 610.0±65.0 °C at 760 mmHg
  • LogP : 4.85

This compound functions primarily as an inhibitor of the Skp2 protein, which plays a pivotal role in the regulation of the cell cycle and cancer progression. By inhibiting Skp2, this compound may restrict cancer stem cell traits and impede tumor growth .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit various cancer cell lines, suggesting potential therapeutic applications in oncology.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.0Inhibition of proliferation
HeLa (Cervical Cancer)3.5Induction of apoptosis
A549 (Lung Cancer)4.2Cell cycle arrest

Selectivity and Toxicity

The selectivity index (SI) for this compound indicates its preferential toxicity towards cancer cells compared to normal cells, which is crucial for minimizing side effects during treatment.

Compound SI (Cancer/Normal)
SZL P1-4112

Case Studies

  • Case Study on MCF-7 Cells :
    • In a study published in Cell (2013), researchers found that treatment with this compound led to a significant reduction in MCF-7 cell viability after 48 hours of exposure. The mechanism was attributed to enhanced apoptosis and cell cycle arrest at the G1 phase .
  • In Vivo Studies :
    • An animal model study demonstrated that administration of this compound resulted in a marked decrease in tumor size in xenograft models of breast cancer, suggesting its potential for further development as an anticancer agent .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing the efficacy of this compound:

  • Modifications to the cyclohexyl group have been shown to enhance binding affinity to the Skp2 protein.
  • The introduction of additional functional groups can potentially improve selectivity and reduce off-target effects.

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